B1578733 beta-Amyloid (33-40)

beta-Amyloid (33-40)

カタログ番号: B1578733
分子量: 730.9
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (33-40) is a useful research compound. Molecular weight is 730.9. The purity is usually 95%.
BenchChem offers high-quality beta-Amyloid (33-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amyloid (33-40) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Understanding the Role of Aβ Peptides in Alzheimer's Disease

Aβ peptides, including Aβ(33-40), are derived from the amyloid precursor protein (APP) through enzymatic cleavage by β-secretase and γ-secretase. The aggregation of these peptides into oligomers and fibrils is a hallmark of AD pathology. Research indicates that the ratio of different Aβ species, particularly Aβ(42) to Aβ(40), plays a critical role in disease progression and can serve as a biomarker for AD diagnosis and prognosis .

Table 1: Key Characteristics of Aβ Peptides

PeptideLength (amino acids)Role in AD PathologyAggregation Propensity
Aβ(33-40)8Potentially less toxic than longer formsModerate
Aβ(1-40)40Major component of plaquesHigh
Aβ(1-42)42More aggregation-prone; linked to toxicityVery High

Diagnostic Applications

Recent studies have shown that the plasma levels of various Aβ peptides, including the ratio of Aβ(42)/Aβ(40), correlate with amyloid burden in the brain as measured by PET imaging. Specifically, lower ratios have been associated with higher cortical amyloid accumulation, making them valuable for early diagnosis and monitoring disease progression .

Case Study: Australian Imaging, Biomarkers and Lifestyle Study

In this longitudinal study, researchers assessed plasma samples from participants at multiple time points. Findings indicated that a decrease in the total plasma Aβ(42)/Aβ(40) ratio significantly predicted amyloid-PET positivity, suggesting its utility as a non-invasive biomarker for AD .

Therapeutic Targets

The aggregation process of Aβ peptides is a target for therapeutic intervention. Research has focused on developing compounds that can inhibit the formation of toxic oligomers or promote the clearance of existing aggregates. For instance, studies involving transgenic mouse models have demonstrated that interventions targeting soluble oligomers can reverse amyloid deposition and improve cognitive function .

Table 2: Therapeutic Strategies Targeting Aβ Aggregation

StrategyMechanismExample Compounds
Oligomer InhibitionPrevents formation of toxic aggregatesSmall molecule inhibitors
ImmunotherapyEnhances clearance of amyloid plaquesMonoclonal antibodies
Enzyme ModulationIncreases degradation of Aβ peptidesβ-secretase modulators

Research Implications

The ongoing research into beta-amyloid peptides, particularly Aβ(33-40), continues to reveal insights into their structure-function relationships and implications for disease mechanisms. For example, NMR studies have shown that different conformational states of Aβ affect its aggregation propensity and toxicity . Understanding these dynamics is crucial for developing effective therapies.

特性

分子量

730.9

配列

GLMVGGVV

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。